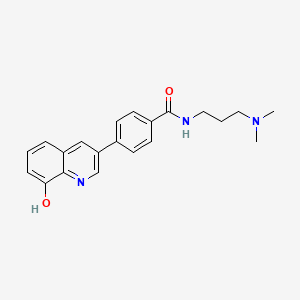
Hydroxyqunoline analog 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxyquinoline analog 3 is a derivative of hydroxyquinoline, a compound known for its diverse biological activitiesThese compounds typically consist of a quinoline ring system with a hydroxyl group attached, which contributes to their unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hydroxyquinoline analogs generally involves several well-known methods, including the Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach syntheses . These methods typically involve the cyclization of aniline derivatives with various aldehydes or ketones under acidic or basic conditions. For example, the Friedländer synthesis involves the reaction of 2-aminobenzaldehyde with a ketone in the presence of a base to form the quinoline ring system .
Industrial Production Methods: Industrial production of hydroxyquinoline analogs often employs catalytic systems and green chemistry protocols to enhance yield and reduce environmental impact. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are some of the methods used in industrial settings . These methods allow for efficient and scalable production of hydroxyquinoline analogs with high purity.
Chemical Reactions Analysis
Types of Reactions: Hydroxyquinoline analogs undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydroxyl group and the nitrogen atom in the quinoline ring .
Common Reagents and Conditions: Common reagents used in the reactions of hydroxyquinoline analogs include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents or alkylating agents under basic or acidic conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydroxyquinoline analogs can lead to the formation of quinoline N-oxides, while reduction reactions can yield dihydroquinoline derivatives .
Scientific Research Applications
Hydroxyquinoline analogs have a wide range of scientific research applications due to their diverse biological activities. In chemistry, they are used as ligands in coordination chemistry and as building blocks for the synthesis of more complex molecules . In biology and medicine, hydroxyquinoline analogs are studied for their antimicrobial, anticancer, and antifungal properties . They are also used as iron-chelating agents for neuroprotection and as inhibitors of various enzymes . In industry, hydroxyquinoline analogs are used in the production of dyes, pigments, and other chemical products .
Mechanism of Action
The mechanism of action of hydroxyquinoline analogs involves their ability to chelate metal ions and interact with various biological targets. For example, hydroxyquinoline analogs can inhibit the activity of metalloenzymes by binding to their metal cofactors . They can also induce oxidative stress in cells by generating reactive oxygen species through redox cycling . Additionally, hydroxyquinoline analogs can disrupt cellular processes by interfering with DNA and protein synthesis .
Comparison with Similar Compounds
Hydroxyquinoline analogs are similar to other quinoline derivatives, such as 8-hydroxyquinoline, which also exhibit a wide range of biological activities . hydroxyquinoline analogs are unique in their ability to chelate metal ions and their diverse chemical reactivity . Other similar compounds include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines . These compounds share some structural similarities with hydroxyquinoline analogs but differ in their specific chemical properties and biological activities .
Properties
Molecular Formula |
C21H23N3O2 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-3-yl)benzamide |
InChI |
InChI=1S/C21H23N3O2/c1-24(2)12-4-11-22-21(26)16-9-7-15(8-10-16)18-13-17-5-3-6-19(25)20(17)23-14-18/h3,5-10,13-14,25H,4,11-12H2,1-2H3,(H,22,26) |
InChI Key |
USYGLVCNYUDJNL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC(=O)C1=CC=C(C=C1)C2=CN=C3C(=C2)C=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1,1,1-Trifluoro-3-hydroxypropan-2-yl) 3-(benzenesulfonamido)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B10833380.png)
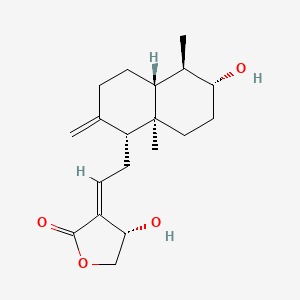


![benzyl N-[1-[(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)methylamino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B10833418.png)
![1-Cyclohexyl-2-(9-thia-4,6-diazatricyclo[6.3.0.02,6]undeca-1(8),2,4,10-tetraen-7-yl)ethanol](/img/structure/B10833419.png)
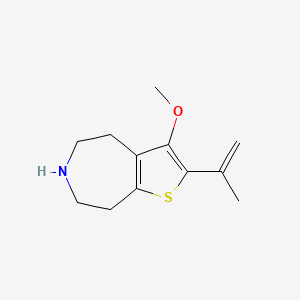
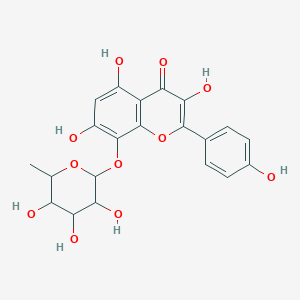



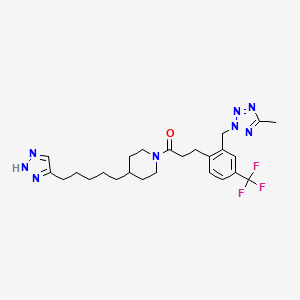
![(3,3-Dimethyl-morpholin-4-yl)[5-(3-chloro-phenylethynyl)-pyrimidin-2-yl]-methanone](/img/structure/B10833453.png)
![3-[[6-[3-Methyl-1-[[5-methyl-6-[4-(trifluoromethyl)phenyl]pyridin-3-yl]amino]butyl]pyridine-3-carbonyl]amino]propanoic acid](/img/structure/B10833454.png)
